2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine, involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines typically involve large-scale reactions using similar synthetic routes. The use of microwave irradiation and eco-friendly reagents is preferred to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the triazolopyridine ring .
Scientific Research Applications
2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes such as Janus kinases (JAK1 and JAK2), which play a crucial role in various signaling pathways related to immune response and cell proliferation . The compound’s unique structure allows it to bind effectively to these enzymes, thereby modulating their activity.
Comparison with Similar Compounds
2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: Known for their antitrypanosomal activity and pharmaceutical interest.
The uniqueness of this compound lies in its specific structure, which allows for diverse biological activities and applications in various fields of research.
Properties
CAS No. |
4931-21-9 |
---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-ethyl-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H11N3/c1-3-8-10-9-7(2)5-4-6-12(9)11-8/h4-6H,3H2,1-2H3 |
InChI Key |
RNMXCGOLLVAVCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CC=C(C2=N1)C |
Origin of Product |
United States |
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